(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C8H13N3·HCl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-cyclopropyl-1-methyl-1H-pyrazol-5-ylmethanamine as the starting material.
Reaction Conditions: The compound is synthesized through a series of reactions involving reduction, substitution, and cyclization processes. The reaction conditions often require the use of strong reducing agents and acidic environments to facilitate the formation of the desired product.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Purification: The final product is purified through crystallization and filtration processes to achieve the desired purity level.
Chemical Reactions Analysis
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives using oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce amine derivatives .
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carbonyl derivatives, such as aldehydes and ketones.
Reduction: Amine derivatives, including secondary and tertiary amines.
Substitution: Various substituted pyrazoles and amine derivatives.
Scientific Research Applications
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: It is investigated for its pharmacological properties , such as anti-inflammatory and analgesic effects .
Industry: The compound is utilized in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism by which (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways . The compound may bind to specific receptors or enzymes, leading to modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: Compounds containing the pyrazole ring structure.
Amine hydrochlorides: Compounds with amine groups and hydrochloride salts.
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Properties
IUPAC Name |
(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(4-9)7(5-10-11)6-2-3-6;/h5-6H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGHQJRRIZNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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